(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid
Overview
Description
(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,3-benzodiazol-1-yl]acetic acid, is a tert-butyloxycarbonyl-protected amino acid . It is primarily used in the synthesis of peptides . The primary targets of this compound are the amino acids that are involved in peptide synthesis .
Mode of Action
The compound interacts with its targets through a process known as peptide synthesis . This involves the formation of a peptide bond between two amino acids, which is facilitated by the compound . The compound’s tert-butyloxycarbonyl group serves to protect the amino group during this process .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . It facilitates the formation of peptide bonds between amino acids, leading to the creation of dipeptides . The downstream effects of this pathway include the synthesis of proteins, which are essential for various biological functions.
Pharmacokinetics
It is known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that it may have good bioavailability.
Result of Action
The primary result of the compound’s action is the synthesis of dipeptides . These dipeptides can then go on to form larger peptide chains, eventually leading to the synthesis of proteins . On a molecular and cellular level, this contributes to various biological processes, including cell signaling, immune responses, and enzymatic reactions.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be stored in a dark place . It is also sensitive to moisture and should be kept sealed in a dry environment . These factors can influence the compound’s stability and, consequently, its efficacy in peptide synthesis .
Properties
IUPAC Name |
2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzimidazol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)16-8-12-17-10-6-4-5-7-11(10)18(12)9-13(19)20/h4-7H,8-9H2,1-3H3,(H,16,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXPQFZXYJZOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=CC=CC=C2N1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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